molecular formula C8H15N4O3P B14065800 Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate

Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate

Cat. No.: B14065800
M. Wt: 246.20 g/mol
InChI Key: ZXIWNEWLMHHWLS-UHFFFAOYSA-N
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Description

Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate is a chemical compound that belongs to the class of tetrazine derivatives It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with diethyl phosphonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted tetrazine derivatives .

Scientific Research Applications

Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H15N4O3P

Molecular Weight

246.20 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)-6-methyl-1,2,4,5-tetrazine

InChI

InChI=1S/C8H15N4O3P/c1-4-14-16(13,15-5-2)6-8-11-9-7(3)10-12-8/h4-6H2,1-3H3

InChI Key

ZXIWNEWLMHHWLS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NN=C(N=N1)C)OCC

Origin of Product

United States

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